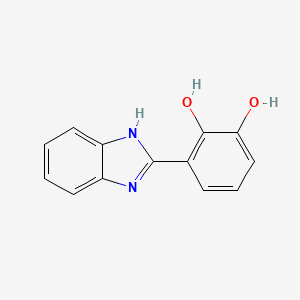
6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with catechol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis has been explored to improve the efficiency and yield of these processes .
化学反応の分析
Types of Reactions
1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer and antiparasitic activities.
Industry: Utilized in the development of sensors and catalysts.
作用機序
The mechanism of action of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Catechol: A simple dihydroxybenzene with antioxidant properties.
2-Aminobenzimidazole: Known for its antimicrobial and anticancer activities.
特性
CAS番号 |
67370-34-7 |
|---|---|
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H10N2O2/c16-11-7-3-4-8(12(11)17)13-14-9-5-1-2-6-10(9)15-13/h1-7,16-17H,(H,14,15) |
InChIキー |
VVGBEMSCSVQJSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
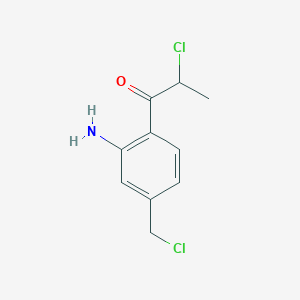
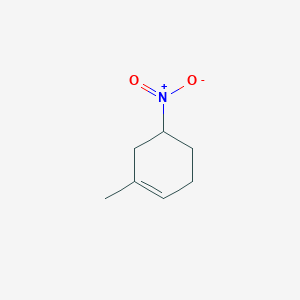
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)

![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
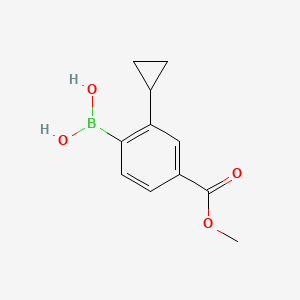

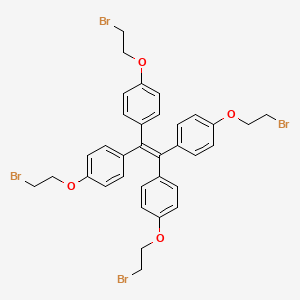
![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
